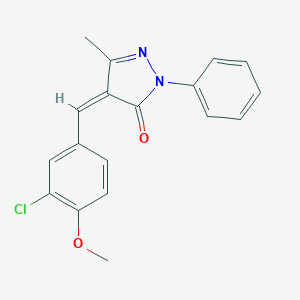![molecular formula C21H15ClN2O3S2 B299193 (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one, commonly known as CMF, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. CMF belongs to the class of thiazolyl hydrazones and has been found to exhibit potent anticancer activity against various cancer cell lines.
Wirkmechanismus
CMF exerts its anticancer activity by inducing apoptosis in cancer cells. It has been found to activate the caspase cascade, leading to the cleavage of various proteins and ultimately resulting in cell death. CMF has also been found to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
CMF has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis in cancer cells by targeting various signaling pathways. CMF has also been found to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMF in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the limitations of using CMF in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
Future research on CMF could focus on the development of more efficient synthesis methods that can improve the yield of the final product. Further studies could also investigate the potential use of CMF in combination with other anticancer agents to enhance its efficacy. Additionally, research could focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of CMF.
Synthesemethoden
The synthesis of CMF involves the reaction of 4-chlorobenzaldehyde with 5-(furan-2-yl)thiophene-2-carbohydrazide in the presence of acetic acid, followed by the reaction with 4-methoxyaniline and potassium thiocyanate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
CMF has been extensively studied for its potential use as an anticancer agent. Several studies have reported its ability to induce apoptosis in cancer cells by targeting various signaling pathways. CMF has been found to inhibit the activity of various enzymes such as topoisomerase II, cyclin-dependent kinase 2, and protein kinase C, which are involved in cell proliferation and survival.
Eigenschaften
Produktname |
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C21H15ClN2O3S2 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H15ClN2O3S2/c1-26-15-6-4-14(5-7-15)23-21-24-20(25)18(29-21)12-16-8-11-19(27-16)28-17-9-2-13(22)3-10-17/h2-12H,1H3,(H,23,24,25)/b18-12- |
InChI-Schlüssel |
RZODHAXXAPBNNY-PDGQHHTCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/S2 |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)S2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)
![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299124.png)
![2-(3-{(Z)-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299126.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299127.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B299128.png)
![Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299131.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299134.png)